molecular formula C11H11F3N2O2 B14851630 3-(3-Trifluoromethoxy-phenyl)-piperazin-2-one

3-(3-Trifluoromethoxy-phenyl)-piperazin-2-one

Katalognummer: B14851630
Molekulargewicht: 260.21 g/mol
InChI-Schlüssel: NBRMEOIYOIHBDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZIN-2-ONE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperazin-2-one moiety. The presence of the trifluoromethoxy group imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZIN-2-ONE typically involves the following steps:

    Formation of the Trifluoromethoxy-Phenyl Intermediate: This step involves the introduction of the trifluoromethoxy group to a phenyl ring. Common reagents used include trifluoromethoxyphenylboronic acid and appropriate catalysts.

    Cyclization to Piperazin-2-One: The intermediate is then subjected to cyclization reactions to form the piperazin-2-one structure. This step may involve the use of reagents such as isocyanates or carbamates under controlled conditions.

Industrial Production Methods

Industrial production of ®-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZIN-2-ONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

®-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZIN-2-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of ®-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Trifluoromethoxyphenylboronic acid
  • 2-Trifluoromethoxyphenylboronic acid
  • 4-(Trifluoromethoxy)phenyl isothiocyanate

Uniqueness

®-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZIN-2-ONE is unique due to its specific structural configuration and the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H11F3N2O2

Molekulargewicht

260.21 g/mol

IUPAC-Name

3-[3-(trifluoromethoxy)phenyl]piperazin-2-one

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)18-8-3-1-2-7(6-8)9-10(17)16-5-4-15-9/h1-3,6,9,15H,4-5H2,(H,16,17)

InChI-Schlüssel

NBRMEOIYOIHBDQ-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=O)C(N1)C2=CC(=CC=C2)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.